molecular formula C13H16N2 B2688994 1-Benzylpiperidine-4-carbonitrile CAS No. 62718-31-4

1-Benzylpiperidine-4-carbonitrile

Cat. No. B2688994
CAS RN: 62718-31-4
M. Wt: 200.285
InChI Key: CKJUFUGVCGDYHH-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 62718-31-4 . It has a molecular weight of 200.28 and its IUPAC name is 1-benzyl-4-piperidinecarbonitrile .


Synthesis Analysis

The synthesis of 1-Benzylpiperidine-4-carbonitrile involves several steps . The process starts with 4-piperidinecarboxylic acid as a raw material, which undergoes esterification to generate 4-piperidinecarboxylic acid methyl ester hydrochloride . This is followed by an alkylation reaction to produce N-benzyl-4-piperidinecarboxylic acid methyl ester . The ester is then hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid . An acylation reaction is carried out on the N-benzyl-4-piperidinecarboxamide, which is then dehydrated to obtain 1-benzyl piperidine-4-nitrile . Finally, a reduction reaction is performed on the 1-benzyl piperidine-4-nitrile to generate the N-benzyl-4-piperidinecarboxaldehyde .


Molecular Structure Analysis

The InChI code for 1-Benzylpiperidine-4-carbonitrile is 1S/C13H16N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 .


Physical And Chemical Properties Analysis

1-Benzylpiperidine-4-carbonitrile has a molecular weight of 200.283 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 330.3°C at 760 mmHg , and the flash point is 139.6±15.2 °C . The refractive index is 1.564 .

Scientific Research Applications

  • Cancer Research

    • 1-Benzylpiperidine-4-carbonitrile derivatives have been studied for their potential in cancer treatment. For instance, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, synthesized from a reaction involving arylaldehyde, malononitrile, and 2-naphthol, showed significant cytotoxic activity against HT-29 cells (a colorectal cancer cell line). These compounds induced cell cycle arrest and apoptosis, with a notable up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, suggesting their potential as chemotherapeutic agents in colon cancer treatment (Ahagh et al., 2019).
  • Synthetic Chemistry

    • The compound has been used in the synthesis of various novel chemical structures. For example, the one-pot synthesis of novel 6-amino-8-aryl-2-methyl/benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline-5-carbonitriles from 1-methyl/benzylpiperidin-4-one has been described. This synthesis is significant for creating new benzene rings and potentially useful compounds through a domino sequence involving multiple chemical reactions (Balamurugan et al., 2011).
  • Antimicrobial Research

    • Some derivatives of 1-Benzylpiperidine-4-carbonitrile have been explored for their antimicrobial properties. For instance, compounds synthesized using a method involving 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides were evaluated as antimicrobial agents. This highlights the potential application of such derivatives in developing new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).
  • Green Chemistry and Sustainable Methods

    • The compound has been utilized in developing sustainable and environmentally friendly synthetic methods. For instance, a microwave-assisted method for synthesizing 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds was developed, showcasing the compound's role in enhancing green chemistry practices (Karati et al., 2022).
  • Fluorescence Sensing and Imaging

    • Derivatives of 1-Benzylpiperidine-4-carbonitrile have been used in developing fluorescence sensors for applications like living cell imaging. For example, a benzo[h]chromene derivative was synthesized and employed as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, demonstrating the compound's utility in advanced imaging and sensing technologies (Sinha et al., 2013).
  • Drug Development and Pharmacology

    • In the field of pharmacology, derivatives of 1-Benzylpiperidine-4-carbonitrile have been synthesized and evaluated for binding properties with sigma receptors. This research is crucial for developing new pharmaceutical compounds targeting specific receptors in the body (Maier & Wünsch, 2002).

Safety And Hazards

The safety information for 1-Benzylpiperidine-4-carbonitrile includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to store this compound in a refrigerator .

Future Directions

The global market size of 1-Benzylpiperidine-4-carbonitrile is expected to grow, indicating potential future directions for this compound .

properties

IUPAC Name

1-benzylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJUFUGVCGDYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-4-carbonitrile

Synthesis routes and methods

Procedure details

5 ml N,N-dimethylformamide was added to a mixture of 12.7 g 1-benzyl-4-piperidine carboxamide and 60 ml phosphorus oxychloride under ice-cooling, and it was stirred at room temperature for 1.5 hr. It was evaporated, and the resulting residue was dissolved in ethyl acetate and washed with aqueous sodium hydroxide and brine. After drying over anhydrous sodium sulfate, it was evaporated, and the resulting residue was purified by silica gel column chromatography to give 11.0 g of 1-benzyl-4-piperidine carbonitrile.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Citations

For This Compound
6
Citations
KK Allam, FR Fronczek, MGH Vicente - … Crystallographica Section E …, 2008 - scripts.iucr.org
The title molecule, C19H21N3, an important precursor in the synthesis of porphyrin–fentanyl conjugates, has its piperidine ring in the chair conformation, with endocyclic torsion-angle …
Number of citations: 7 scripts.iucr.org
M Estrada, C Pérez, E Soriano, E Laurini… - Future Medicinal …, 2016 - Future Science
… The treatment of piperidine-4-carbonitrile with benzyl bromide gave 1-benzylpiperidine-4-carbonitrile (1) in excellent yield (92%). Its subsequent reduction with LiAlH 4 provided amine …
Number of citations: 30 www.future-science.com
VB Journigan, C Mésangeau, N Vyas… - Journal of medicinal …, 2014 - ACS Publications
… ), 2-naphthyl (53c), and biphenyl (53d) replacements were prepared using the same synthetic sequence as that of benzyl 42 and phenethyl 43 using 1-benzylpiperidine-4-carbonitrile, …
Number of citations: 31 pubs.acs.org
M Keita, M Vandamme, JF Paquin - Synthesis, 2015 - thieme-connect.com
The dehydration reaction of aldoximes and amides for the synthesis of nitriles using [Et 2 NSF 2 ]BF 4 (XtalFluor-E) is described. Overall, the reaction proceeds rapidly (normally <1 h) at …
Number of citations: 33 www.thieme-connect.com
J Miao, Y Bai, Y Miao, Z Qu, J Dong, RY Zhang… - Molecules, 2023 - mdpi.com
… The synthesis started with the alkylation of the 1-benzylpiperidine-4-carbonitrile (5) with the 6-bromohexanoic acid, followed by the protection of the carboxylic acid to give the ester 6. …
Number of citations: 7 www.mdpi.com
E Valencia, H Martín - 2016 - Universidad Complutense de Madrid
Number of citations: 7

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